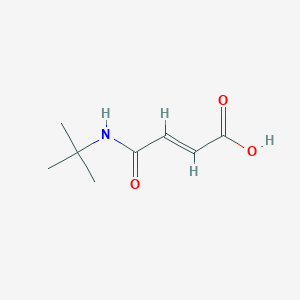

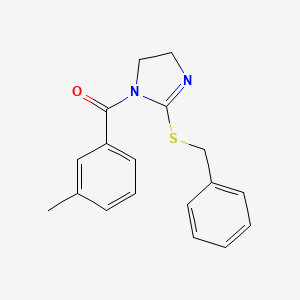

![molecular formula C17H14F3NO B2511742 (2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide CAS No. 1164539-05-2](/img/structure/B2511742.png)

(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known for its ability to selectively inhibit the activity of certain enzymes and proteins, making it a valuable tool for studying various biological processes at the molecular level.

Aplicaciones Científicas De Investigación

Anti-Inflammatory Potential

- Study 1: A series of N-arylcinnamanilides, including derivatives similar to the compound , demonstrated significant anti-inflammatory potential. They inhibited lipopolysaccharide-induced NF-κB activation and were more potent than cinnamic acid. Notably, these compounds did not affect IκBα level or MAPKs activity, suggesting a different mode of action from prednisone (Hošek et al., 2019).

Antimicrobial and Antitubercular Activities

- Study 2: Chlorinated N-arylcinnamamides exhibited a broad spectrum of antimicrobial activity. They were effective against gram-positive bacteria, mycobacterial strains, and showed low cytotoxicity to primary mammalian cell lines (Strharsky et al., 2022).

- Study 3: N-Phenyl-Substituted Cinnamanilides displayed significant antimalarial activity against chloroquine-sensitive strains of P. falciparum, with some derivatives showing efficacy comparable to chloroquine (Kos et al., 2022).

Antifungal and Antistaphylococcal Properties

- Study 4: Ring-substituted N-arylcinnamamides, including variants close to the compound , showed notable antifungal and antistaphylococcal activities, comparable to or higher than standard antibiotics like ampicillin and isoniazid (Pospíšilová et al., 2018).

Inhibitors of Transcription Factors NF-kappaB and AP-1

- Study 5: N-arylcinnamanilides were studied as inhibitors of NF-kappaB and AP-1 gene expression. Modification of the pyrimidine ring in these compounds affected their activity and potential oral bioavailability (Palanki et al., 2000).

Treatment of Resistant Bacterial Infections

- Study 6: Anilides of 3-(trifluoromethyl)cinnamic acid showed strong inhibition against resistant bacterial strains like MRSA and vancomycin-resistant E. faecalis. They also demonstrated significant effects on bacterial respiration and showed both bacteriostatic and bactericidal activities (Strharsky et al., 2022).

Geometry Optimization and Molecular Docking Studies

- Study 7: The geometry optimization of a structurally similar compound, belinostat, revealed its potential interactions with the Ebola virus glycoprotein, suggesting a new avenue for antiviral research (Otuokere et al., 2015).

Propiedades

IUPAC Name |

(E)-N-(2-methylphenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO/c1-12-5-2-3-8-15(12)21-16(22)10-9-13-6-4-7-14(11-13)17(18,19)20/h2-11H,1H3,(H,21,22)/b10-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSKWCGAVGFCNQ-MDZDMXLPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

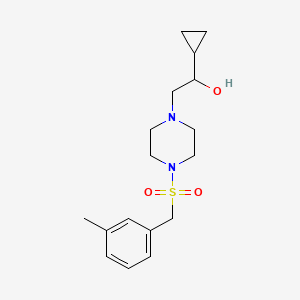

![2-{4-[6-(Dimethylamino)pyridazin-3-yl]piperazin-1-yl}quinoline-3-carbonitrile](/img/structure/B2511661.png)

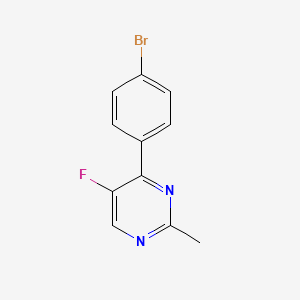

![(E)-4-(Dimethylamino)-N-[(5-phenoxypyridin-2-yl)methyl]but-2-enamide](/img/structure/B2511664.png)

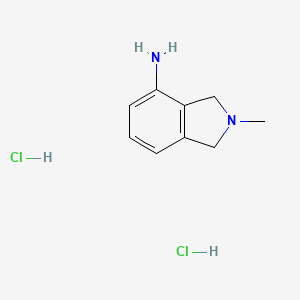

![N-(2,5-dimethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B2511676.png)

![4-[2-Oxo-2-(4-prop-2-ynyl-1,4-diazepan-1-yl)ethyl]-1,4-benzoxazin-3-one](/img/structure/B2511678.png)

![N-(cyanomethyl)-2-{2-[(4-fluorophenyl)methoxy]phenoxy}-N-methylacetamide](/img/structure/B2511679.png)

![2-[(3,5-Difluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2511681.png)